[6-Chloro-1-(2-hydroxyethyl)benzimidazol-2-yl]methyl 3,6-dichloropyridine-2-carboxylate
Description
Properties
IUPAC Name |
[6-chloro-1-(2-hydroxyethyl)benzimidazol-2-yl]methyl 3,6-dichloropyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl3N3O3/c17-9-1-3-11-12(7-9)22(5-6-23)14(20-11)8-25-16(24)15-10(18)2-4-13(19)21-15/h1-4,7,23H,5-6,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSLFTWKOCVSPDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N(C(=N2)COC(=O)C3=C(C=CC(=N3)Cl)Cl)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview of Benzimidazole Derivatives
Benzimidazole derivatives are known for their broad spectrum of biological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory effects. The structural versatility of these compounds allows for modifications that can enhance their efficacy and selectivity against various biological targets .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) of benzimidazole compounds indicates that modifications on the benzimidazole core significantly influence their biological activity. For instance, the introduction of various substituents at specific positions can enhance potency against certain pathogens or cancer cells .
Antimicrobial Activity
Recent studies have demonstrated that benzimidazole derivatives exhibit significant antimicrobial properties. For example, compounds with a similar structure to [6-Chloro-1-(2-hydroxyethyl)benzimidazol-2-yl]methyl 3,6-dichloropyridine-2-carboxylate have shown potent activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for several derivatives have been reported as follows:
| Compound | Target Organism | MIC (μg/ml) |
|---|---|---|
| Compound 1 | Staphylococcus aureus | 50 |
| Compound 2 | Escherichia coli | 25 |
| Compound 3 | Candida albicans | 100 |
These results suggest that modifications in the side chains or functional groups can lead to enhanced antibacterial properties .
Anticancer Activity
Benzimidazole derivatives have also been investigated for their anticancer potential. Studies indicate that certain derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of key signaling pathways involved in cell survival and proliferation. For instance, compounds similar to [6-Chloro-1-(2-hydroxyethyl)benzimidazol-2-yl]methyl 3,6-dichloropyridine-2-carboxylate have been shown to inhibit tumor growth in vitro and in vivo models .
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of several benzimidazole derivatives against various pathogens. The results indicated that compounds with halogen substitutions exhibited improved activity compared to their non-halogenated counterparts. The study concluded that [6-Chloro-1-(2-hydroxyethyl)benzimidazol-2-yl]methyl 3,6-dichloropyridine-2-carboxylate could be a promising candidate for further development as an antimicrobial agent due to its structural features that enhance binding affinity to bacterial targets .
Investigation of Anticancer Properties
Another investigation focused on the anticancer properties of benzimidazole derivatives. Researchers found that certain compounds led to significant reductions in cell viability in various cancer cell lines. The study highlighted the potential of [6-Chloro-1-(2-hydroxyethyl)benzimidazol-2-yl]methyl 3,6-dichloropyridine-2-carboxylate as a lead compound for developing new anticancer therapies due to its ability to modulate critical pathways involved in cancer progression .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Core Modifications
Benzimidazole vs. Benzoxazine Derivatives
The compound’s benzimidazole core distinguishes it from benzoxazine-based analogs, such as 2-oxo-2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)ethyl 3,6-dichloropyridine-2-carboxylate (CAS 1090925-52-2, MW 381.17). While both share the 3,6-dichloropyridine ester, the benzoxazine core introduces a lactam ring, altering hydrogen-bonding capacity and aromaticity. Benzimidazole derivatives generally exhibit stronger basicity and enhanced π-π stacking interactions compared to benzoxazines, which could influence binding to biological targets .
Pyridine Ring Halogenation Patterns
The 3,6-dichloro substitution on the pyridine ring differs from analogs like [(2,4,5-trichlorophenyl)carbamoyl]methyl 5,6-dichloropyridine-3-carboxylate (CAS 1147345-67-2), which features 5,6-dichloro substitution. The 3,6-dichloro configuration may reduce steric hindrance at the pyridine’s ortho position, facilitating interactions with enzymes or receptors .
Data Tables
Table 1: Comparison of Key Structural Features
Q & A
Q. What are the recommended synthetic routes for [6-Chloro-1-(2-hydroxyethyl)benzimidazol-2-yl]methyl 3,6-dichloropyridine-2-carboxylate, and what challenges arise during purification?
- Methodological Answer : Synthesis typically involves coupling a benzimidazole derivative (e.g., 6-chloro-1-(2-hydroxyethyl)benzimidazole) with 3,6-dichloropyridine-2-carboxylic acid via esterification. Key steps include:
- Activation : Use of carbodiimides (e.g., DCC) or chlorinating agents (e.g., SOCl₂) to activate the carboxylic acid group .
- Purification : Column chromatography with gradients of ethyl acetate/hexane is critical due to polar byproducts. Challenges include low yields (<40%) from competing side reactions (e.g., hydrolysis of the ester bond under basic conditions) .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic and computational methods?
- Methodological Answer :
- NMR : Compare experimental H and C NMR data with simulated spectra from quantum chemistry software (e.g., Gaussian). Focus on benzimidazole proton environments (δ 7.2–8.1 ppm) and ester carbonyl signals (δ 165–170 ppm) .
- Mass Spectrometry : High-resolution ESI-MS should match the exact mass (e.g., calculated m/z 428.0 for C₁₇H₁₂Cl₃N₃O₃). Deviations >2 ppm suggest impurities or incorrect fragmentation patterns .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure. The compound’s chlorinated moieties may cause irritation .
- Ventilation : Use fume hoods during synthesis; inhalational risks include respiratory tract irritation, as noted in structurally similar benzodiazepine analogs .
Advanced Research Questions
Q. How does the electronic configuration of the benzimidazole-pyridine hybrid influence its reactivity in catalytic or biological systems?
- Methodological Answer :
- Computational Analysis : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density. The electron-withdrawing Cl groups on pyridine lower the LUMO energy, enhancing electrophilic reactivity.
- Experimental Validation : Compare reaction kinetics with non-chlorinated analogs in nucleophilic substitution reactions (e.g., with thiols) .
Q. What strategies resolve contradictions in reported biological activity data for this compound (e.g., antimicrobial vs. anticancer effects)?
- Methodological Answer :
- Dose-Response Analysis : Conduct IC₅₀ assays across multiple cell lines (e.g., HeLa, MCF-7) to identify concentration-dependent activity shifts. For example, benzimidazole derivatives show anticancer activity at >50 µM but antimicrobial effects at lower doses .
- Structural Comparisons : Benchmark against analogs like ethyl 3,6-dichloro-1-benzothiophene-2-carboxylate, which lacks the hydroxyethyl group and shows reduced membrane permeability .
Q. How can researchers optimize experimental conditions for studying this compound’s interaction with biomacromolecules (e.g., DNA topoisomerases)?
- Methodological Answer :
- Binding Assays : Use fluorescence quenching or SPR to measure affinity. Pre-equilibrate solutions at pH 7.4 (PBS buffer) to mimic physiological conditions.
- Molecular Docking : Align the compound’s 3D structure (from PubChem data ) with target protein PDB files (e.g., 1T8I for topoisomerase II). Hydroxyethyl groups may form hydrogen bonds with active-site residues .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
